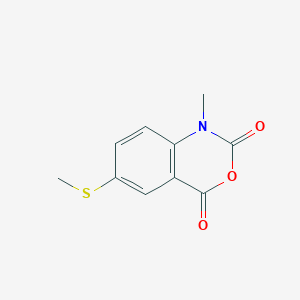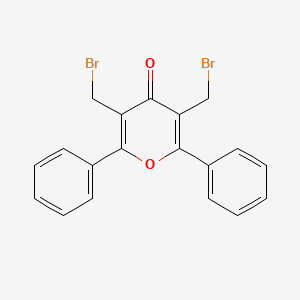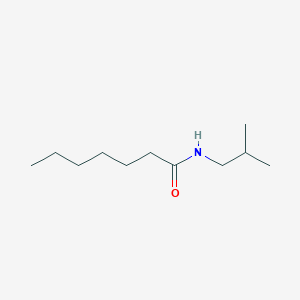
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique properties and applications in various fields It is an ionic liquid, which means it is composed entirely of ions and remains liquid at relatively low temperatures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with epichlorohydrin, followed by quaternization with hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ion exchange reactions typically involve the use of salts like sodium bromide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions will produce different ionic liquids with varying anions.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s unique structure allows it to interact with various biological and chemical systems, influencing processes such as enzyme activity and molecular transport .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydroxypropyl)-2-nitroimidazole: This compound shares a similar backbone but includes a nitro group, which significantly alters its chemical properties and applications.
1-tetradecyl-3-(2’,3’-dihydroxypropyl)imidazolium chloride: This hydroxyl-functionalized ionic liquid is used in similar applications but has a longer alkyl chain, affecting its solubility and interaction with other molecules.
Uniqueness: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable ionic liquids at low temperatures and its environmental friendliness further enhance its appeal in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
659719-43-4 |
|---|---|
Molekularformel |
C7H15ClN2O2 |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
3-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propane-1,2-diol;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-2-3-9(6-8)4-7(11)5-10;/h2-3,7,10-11H,4-6H2,1H3;1H |
InChI-Schlüssel |
LKSKSRUSLWWGDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C[NH+](C=C1)CC(CO)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)

![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
